molecular formula C17H15N3O3 B11329096 2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B11329096
M. Wt: 309.32 g/mol
InChI Key: JIDRXGZXVGYXIJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the ethoxy and benzamide groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-11-7-6-10-13(14)15(21)18-17-19-16(23-20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21)

InChI Key

JIDRXGZXVGYXIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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